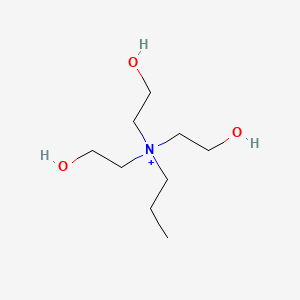
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium: is a chemical compound with the molecular formula C9H22NO3 . It is known for its unique structure, which includes three hydroxyethyl groups attached to a central nitrogen atom. This compound is often used in various scientific and industrial applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)propan-1-aminium typically involves the reaction of propan-1-amine with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Propan-1-amine+3Ethylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of buffers and stabilizing agents for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)propan-1-aminium is primarily based on its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyethyl groups can form hydrogen bonds with other molecules, while the central nitrogen atom can participate in electrostatic interactions. These interactions enable the compound to stabilize various chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-hydroxyethyl)propan-1-aminium
- N,N-Dimethyl-N-(2-hydroxyethyl)propan-1-aminium
- N,N-Diethyl-N-(2-hydroxyethyl)propan-1-aminium
Uniqueness
N,N,N-Tris(2-hydroxyethyl)propan-1-aminium is unique due to the presence of three hydroxyethyl groups, which provide enhanced solubility and reactivity compared to similar compounds with fewer hydroxyethyl groups. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Propiedades
Número CAS |
132828-43-4 |
|---|---|
Fórmula molecular |
C9H22NO3+ |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
tris(2-hydroxyethyl)-propylazanium |
InChI |
InChI=1S/C9H22NO3/c1-2-3-10(4-7-11,5-8-12)6-9-13/h11-13H,2-9H2,1H3/q+1 |
Clave InChI |
LJXXCZMUNLXJEY-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+](CCO)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


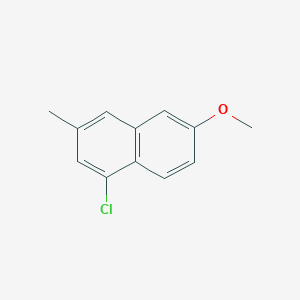
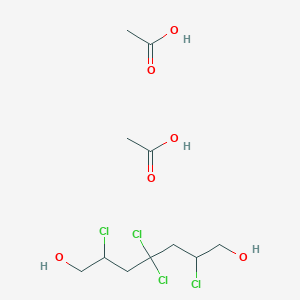
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)
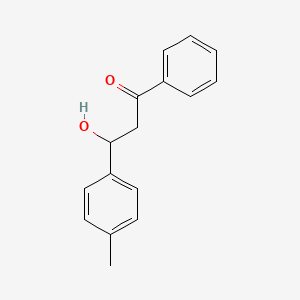
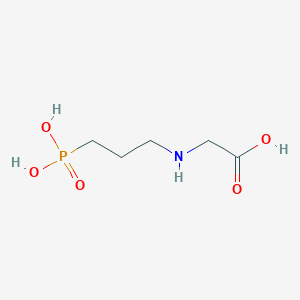
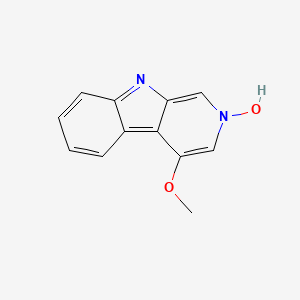
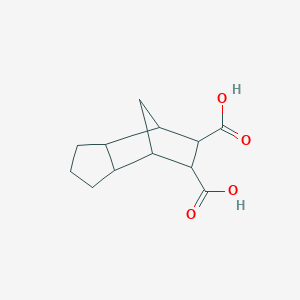
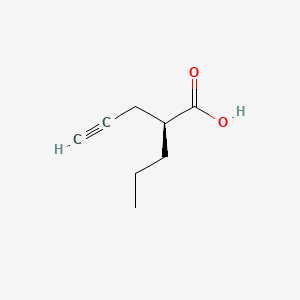
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
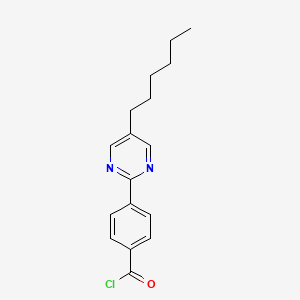
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)
